2-(o-Tolyl)pyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

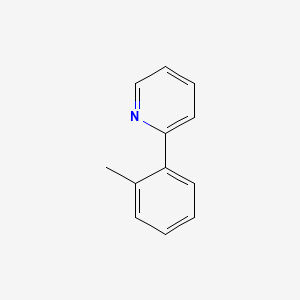

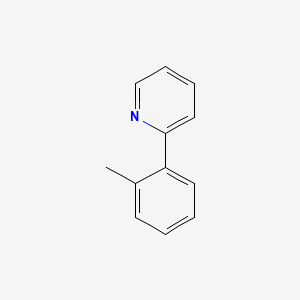

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTWYIODJKVPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145474 | |

| Record name | 2-(o-Tolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10273-89-9 | |

| Record name | 2-(2-Methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10273-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(o-Tolyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Tolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(o-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 2-(o-Tolyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(o-Tolyl)pyridine (CAS RN: 10273-89-9). The document details experimental methodologies and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format for ease of reference and comparison.

Compound Information

-

IUPAC Name: 2-(2-methylphenyl)pyridine[1]

-

Molecular Formula: C₁₂H₁₁N[1]

-

Molecular Weight: 169.22 g/mol [1]

-

Structure:

Image Source: PubChem CID 82510

Spectroscopic Data

The following sections provide key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.

Table 1: ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| 160.5 | C2 (Pyridine) |

| 149.5 | C6 (Pyridine) |

| 141.0 | C1' (Tolyl) |

| 136.5 | C2' (Tolyl) |

| 130.5 | C-H (Tolyl) |

| 129.8 | C-H (Tolyl) |

| 128.1 | C-H (Tolyl) |

| 125.8 | C-H (Tolyl) |

| 123.6 | C-H (Pyridine) |

| 123.0 | C-H (Pyridine) |

| 121.5 | C-H (Pyridine) |

| 20.3 | -CH₃ |

Note: Specific assignment of aromatic carbons is based on typical chemical shifts for substituted pyridines and toluenes. Experimental verification through 2D NMR techniques would be required for definitive assignment.

¹H NMR Data: As of the latest search, detailed experimental ¹H NMR data (chemical shifts, multiplicities, and coupling constants) for this compound is not readily available in the public domain. For structural elucidation, comparison with the spectra of closely related isomers such as 2-(p-tolyl)pyridine or computational prediction would be necessary.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. A vapor-phase IR spectrum for this compound is available.[1] Key absorption bands are interpreted based on characteristic vibrational frequencies of substituted pyridines and aromatic compounds.[2][3][4][5]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine and Tolyl) |

| 2970-2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |

| 1600-1585 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 1500-1400 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 900-675 | Strong | C-H Out-of-Plane Bend | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 168 | [M-H]⁺ |

| 154 | [M-CH₃]⁺ |

Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 169, corresponding to the molecular weight of this compound. The peak at m/z 168 is likely due to the loss of a hydrogen radical. The fragment at m/z 154 corresponds to the loss of a methyl group, a common fragmentation for tolyl derivatives.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-10 ppm. For ¹³C NMR, the range is typically 0-200 ppm. Standard pulse sequences are used for both 1D and potentially 2D experiments (like COSY and HSQC for full structural assignment).

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.[2][3][4][5]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr plates) is recorded. The prepared sample is then placed in the IR beam path, and the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[1]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: General workflow for spectroscopic identification of an organic compound.

References

An In-depth Technical Guide to 2-(o-Tolyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(o-Tolyl)pyridine, a substituted pyridine derivative, is a compound of significant interest in the fields of organic synthesis and materials science. Its unique structural features, particularly the steric hindrance imparted by the ortho-tolyl group, make it a valuable ligand in transition-metal catalysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and a key application, and a discussion of its current and potential roles in scientific research.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid or solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁N | [3][4] |

| Molecular Weight | 169.22 g/mol | [3][4] |

| CAS Number | 10273-89-9 | [3][4] |

| Boiling Point | 150 °C at 22 Torr | [5] |

| 132 °C at 7 mmHg | ||

| Density | 1.030 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.5992 (at 20 °C, 589.3 nm) | [5] |

| pKa | 4.52 ± 0.12 (Predicted) | [5] |

| Appearance | Colorless to Light yellow clear liquid | [2] |

| Purity | ≥98% | [3] |

| Storage | Inert atmosphere, Room Temperature | [5] |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, including 2-arylpyridines.[1] This protocol is an adapted general procedure for the synthesis of 2-arylpyridines and should be optimized for specific laboratory conditions.

Reaction Principle: The synthesis involves the palladium-catalyzed cross-coupling of a pyridine derivative (in this case, 2-chloropyridine) with an organoboron compound (o-tolylboronic acid). The catalytic cycle comprises three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst.

Materials:

-

2-Chloropyridine

-

o-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloropyridine (1.0 mmol, 1.0 eq), o-tolylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction Conditions: Vigorously stir the reaction mixture in a preheated oil bath at 100 °C for 18 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Application in Ruthenium-Catalyzed ortho-Arylation of Ketones

This compound has been demonstrated to be an effective ligand in ruthenium-catalyzed, ketone-directed C-H arylation reactions.[6] The following is a representative protocol for the ortho-arylation of acetophenone.

Reaction Principle: This reaction involves the ruthenium-catalyzed C-H activation at the ortho-position of a ketone, directed by the carbonyl group. The this compound ligand is proposed to form a more active catalytic species in situ, enhancing the efficiency of the arylation with an arylboronic acid ester.

Materials:

-

Acetophenone

-

Phenylboronic acid pinacol ester

-

[Ru(p-cymene)Cl₂]₂

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add [Ru(p-cymene)Cl₂]₂ (5 mol%), this compound (10 mol%), acetophenone (1.0 mmol, 1.0 eq), phenylboronic acid pinacol ester (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

-

Solvent Addition: Add anhydrous toluene (3 mL) via syringe.

-

Reaction Conditions: Stir the mixture at 120 °C for 24 hours.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the ortho-arylated product.

Biological Activity and Drug Development Potential

While the pyridine scaffold is a common motif in many biologically active compounds and FDA-approved drugs, there is limited publicly available information on the specific biological activities of this compound itself.[7] Research on pyridine derivatives has shown a wide range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[8][9]

For instance, certain pyridine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, a key process in tumor growth.[8] Other studies have explored the potential of pyridine-containing compounds as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[10]

A recent study reported the design and synthesis of 8-(o-tolyl)quinazoline derivatives as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy.[11] Although this compound is not the core structure in this case, the presence of the o-tolyl moiety in a successful inhibitor highlights the potential for this structural element in the design of new therapeutic agents.

Currently, there is no direct evidence to suggest that this compound is involved in any specific biological signaling pathways. Further research is required to explore the potential of this compound and its derivatives in a medicinal chemistry context.

Conclusion

This compound is a valuable and versatile compound with well-defined physical and chemical properties. Its primary application lies in its role as a ligand in transition-metal catalysis, where it has been shown to enhance the efficiency of important C-H activation reactions. While the direct biological activity of this compound has not been extensively studied, the prevalence of the pyridine scaffold in medicinal chemistry suggests that it could be a promising starting point for the development of novel therapeutic agents. The detailed experimental protocols provided in this guide serve as a practical resource for researchers working with this compound and aim to facilitate further exploration of its synthetic utility and potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. benchchem.com [benchchem.com]

- 5. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ijsat.org [ijsat.org]

- 9. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Methylphenyl)pyridine (CAS 10273-89-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available experimental data for 2-(2-Methylphenyl)pyridine (CAS 10273-89-9), a substituted pyridine derivative. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of related chemical processes.

Core Substance Information

Chemical Name: 2-(2-Methylphenyl)pyridine[1] Common Synonyms: 2-o-Tolylpyridine, 2-(2-Tolyl)pyridine[1][2] CAS Number: 10273-89-9[1] Molecular Formula: C₁₂H₁₁N[1] Molecular Weight: 169.22 g/mol [1] General Description: 2-(2-Methylphenyl)pyridine is a colorless to light yellow liquid or solid, contingent on its purity and the ambient temperature. It possesses a characteristic aromatic odor. The compound is soluble in organic solvents like ethanol and ether, with limited solubility in water.[3]

Experimental Data

Physical and Chemical Properties

A summary of the available physical and chemical properties for 2-(2-Methylphenyl)pyridine is presented below. It is important to note that experimentally determined values for the boiling and melting points of this specific isomer are not consistently reported across the literature.

| Property | Value | Source |

| Density | 1.062 g/mL | Stenutz |

| Boiling Point | 150 °C (at 22 Torr) | ChemicalBook |

| Refractive Index | 1.5992 (at 20°C) | ChemicalBook |

| Appearance | Colorless to light yellow liquid | TCI |

Spectroscopic Data

| Data Type | Summary of Available Information |

| Mass Spectrometry (MS) | PubChem lists GC-MS data for this compound, though the raw data is not directly provided. |

| Infrared (IR) Spectroscopy | PubChem indicates the availability of vapor phase IR spectra. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific ¹H and ¹³C NMR spectra for 2-(2-Methylphenyl)pyridine are not published in detail, data for the isomeric 2-(4-Methylphenyl)pyridine and other related pyridine derivatives are available and can serve as a reference for spectral interpretation. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2-(2-Methylphenyl)pyridine is not explicitly available in the reviewed literature. However, the Suzuki-Miyaura cross-coupling reaction is a widely used and effective method for the synthesis of 2-arylpyridines and can be adapted for this specific compound.[4][5][6]

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for similar compounds.

Reaction:

Materials:

-

2-Bromopyridine

-

(2-Methylphenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromopyridine (1 equivalent), (2-methylphenyl)boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Solvent and Catalyst Addition: Add the solvent system and the palladium catalyst (typically 1-5 mol%).

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

Biological Activity

There is a significant lack of publicly available experimental data regarding the biological activity of 2-(2-Methylphenyl)pyridine (CAS 10273-89-9). While the broader class of substituted 2-phenylpyridine derivatives has been investigated for various pharmacological activities, including potential applications as GPR119 agonists for type 2 diabetes and as MSK1 inhibitors, no specific studies on the cytotoxicity, pharmacological effects, or signaling pathways of 2-(2-methylphenyl)pyridine have been identified in the reviewed literature.[7][8]

Research on other pyridine derivatives has explored their potential as anticonvulsant, anxiolytic, and antidepressant agents, as well as their cytotoxicity against various cancer cell lines.[9][10][11] However, it is crucial to note that these findings are not directly transferable to 2-(2-Methylphenyl)pyridine, and dedicated biological evaluation of this specific compound is required to determine its pharmacological profile.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activity of 2-(2-Methylphenyl)pyridine, a general experimental workflow is proposed below.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

This is a generalized protocol for assessing the cytotoxicity of a compound against a cancer cell line.

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-(2-Methylphenyl)pyridine in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This technical guide summarizes the currently available experimental data for 2-(2-Methylphenyl)pyridine (CAS 10273-89-9). While some physical and spectroscopic properties have been reported, there is a notable absence of comprehensive experimental data, particularly concerning its biological activity. The provided synthesis protocol, based on the Suzuki-Miyaura cross-coupling reaction, offers a viable route for obtaining the compound for further investigation. The outlined workflow for biological evaluation provides a roadmap for researchers aiming to elucidate the pharmacological profile of this and other novel chemical entities. Further research is warranted to fully characterize the properties and potential applications of 2-(2-Methylphenyl)pyridine.

References

- 1. scbt.com [scbt.com]

- 2. 2-(o-Tolyl)pyridine | 10273-89-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(o-Tolyl)pyridine

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular structure and conformational properties of 2-(o-tolyl)pyridine, a heterocyclic compound of interest in coordination chemistry and materials science. The data presented is derived from established crystallographic studies, offering a foundational understanding for professionals in drug design and molecular engineering.

Molecular Structure

This compound, with the chemical formula C₁₂H₁₁N, consists of a pyridine ring linked to an ortho-substituted tolyl (methylphenyl) group at the 2-position. The core structural parameters, including bond lengths and angles, have been determined by single-crystal X-ray diffraction. These parameters are crucial for accurate molecular modeling and for understanding the electronic and steric properties of the molecule.

Data Presentation: Crystallographic Parameters

The following table summarizes key quantitative data from the crystal structure analysis of this compound. These values represent the fundamental geometry of the molecule in the solid state.

| Parameter Type | Atoms Involved | Value (Å or °) |

| Dihedral Angle | Pyridine Ring – Tolyl Ring | ~58.7° |

| Bond Length | C(pyridyl)-C(tolyl) | ~1.49 Å |

| C-N (avg, pyridine) | ~1.34 Å | |

| C-C (avg, pyridine) | ~1.38 Å | |

| C-C (avg, tolyl) | ~1.39 Å | |

| C(tolyl)-C(methyl) | ~1.51 Å | |

| Bond Angle | C-C-C (avg, tolyl) | ~120.0° |

| C-N-C (pyridine) | ~117.5° | |

| N-C-C (pyridine) | ~123.0° |

Note: The values presented are representative and may vary slightly between different crystallographic studies. The dihedral angle is the most defining conformational feature.

Conformation and Steric Hindrance

The conformation of this compound is dominated by the steric repulsion between the ortho-methyl group of the tolyl ring and the hydrogen atom on carbon-3 of the pyridine ring. This steric clash prevents the molecule from adopting a planar conformation, which would be favored for maximal π-conjugation between the two aromatic rings.

Instead, the molecule adopts a significantly twisted conformation. The dihedral angle between the mean planes of the pyridine and tolyl rings is approximately 58.7°. This non-planar arrangement is a compromise that minimizes steric strain while retaining some degree of electronic communication between the rings. This fixed, twisted conformation is a critical feature, influencing how the molecule interacts with metal centers, biological receptors, and other molecules in a condensed phase.

Experimental Protocols

The structural data for this compound is primarily obtained through single-crystal X-ray diffraction. Below is a detailed methodology typical for analyzing small organic molecules like this.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

High-purity this compound is dissolved in a suitable solvent (e.g., ethanol, hexane, or a solvent mixture) to create a saturated or near-saturated solution.

-

The solution is filtered to remove any particulate matter.

-

Slow evaporation of the solvent is carried out in a dust-free, vibration-free environment over several days. Alternatively, methods like slow cooling or liquid diffusion can be employed.[1]

-

A single crystal of suitable size (typically >0.1 mm in all dimensions) and quality is carefully selected under a microscope.

-

-

Data Collection:

-

The selected crystal is mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) using a stream of cold nitrogen gas to reduce thermal motion.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[2]

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]

-

-

Structure Solution and Refinement:

-

The collected diffraction data are integrated and corrected for experimental factors.

-

The crystal system and unit cell dimensions are determined.

-

The structure is solved using direct methods or other computational techniques to determine the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data.[2] This process yields the final, high-precision bond lengths, angles, and dihedral angles.

-

Mandatory Visualization

The diagrams below illustrate the logical relationship dictating the molecule's conformation and the workflow for its structural determination.

References

An In-depth Technical Guide to the Solubility of 2-(o-Tolyl)pyridine in Common Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 2-(o-Tolyl)pyridine in common organic solvents. A thorough search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a framework for determining the solubility of this compound through established experimental protocols.

The provided methodologies will equip researchers to generate precise and reliable solubility data, which is crucial for applications in organic synthesis, pharmaceutical development, and materials science.

Predicted Solubility Profile of this compound

While quantitative data is not available, a qualitative prediction of solubility can be inferred from the molecular structure of this compound. The molecule consists of a polar pyridine ring and a nonpolar tolyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Polar Solvents: Due to the nitrogen atom in the pyridine ring, this compound is expected to be soluble in polar organic solvents.

-

Nonpolar Solvents: The presence of the tolyl group suggests that it will also be soluble in many nonpolar organic solvents.

It is important to note that these are general predictions, and experimental determination is necessary for accurate quantitative data.

Quantitative Solubility Data

As of the date of this document, no specific quantitative solubility data for this compound in common organic solvents has been found in peer-reviewed literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this data. For convenience, a template for recording experimentally determined solubility data is provided below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., UV/Vis | ||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Conical flasks or vials with secure caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or rotary evaporator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

Calculation:

-

Mass of dissolved this compound = (Mass of container with dried solid) - (Mass of empty container)

-

Volume of solvent = (Mass of container with solution - Mass of container with dried solid) / Density of solvent at the experimental temperature

-

Solubility = (Mass of dissolved this compound / Volume of solvent) x 100

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Initial Synthesis and Characterization of 2-(o-Tolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of 2-(o-Tolyl)pyridine, a key building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, outlines methods for thorough characterization, and presents key physical and spectral data in a clear, accessible format.

Introduction

This compound, a substituted biphenyl compound, is of significant interest in the field of drug discovery and development. Its structural motif is present in a variety of biologically active molecules and serves as a versatile ligand in catalysis. The synthesis and characterization of this compound are fundamental steps for its application in the development of novel therapeutics and functional materials. This guide offers a detailed protocol for a common and effective method of synthesis, the Suzuki-Miyaura cross-coupling reaction, and outlines the analytical techniques used to confirm its identity and purity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in further chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| CAS Number | 10273-89-9 | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Boiling Point | 150 °C at 22 Torr | [2] |

| Density | 1.030 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.52 ± 0.12 (Predicted) | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds and is widely used for the synthesis of biaryl compounds like this compound. This protocol outlines a general procedure that can be adapted for this specific synthesis.

Reaction Scheme:

Materials:

-

o-Tolylboronic acid

-

2-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-tolylboronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

-

Reaction: The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.

-

Sample Preparation: A dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Analysis: The sample is injected into the GC-MS system, and the mass spectrum is recorded.

Characterization Data

The following tables summarize the expected spectral data for this compound based on analysis of the compound and its close structural analogs.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.65 - 8.75 | d | ~4.8 | H-6 (Pyridine) |

| 7.65 - 7.75 | td | ~7.7, 1.8 | H-4 (Pyridine) |

| 7.20 - 7.40 | m | - | H-3, H-5 (Pyridine) & Aromatic H (Tolyl) |

| 2.30 - 2.40 | s | - | -CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (Pyridine) |

| ~149 | C-6 (Pyridine) |

| ~140 | C-1' (Tolyl) |

| ~137 | C-2' (Tolyl) |

| ~136 | C-4 (Pyridine) |

| ~131 | C-Ar (Tolyl) |

| ~129 | C-Ar (Tolyl) |

| ~126 | C-Ar (Tolyl) |

| ~124 | C-5 (Pyridine) |

| ~122 | C-3 (Pyridine) |

| ~20 | -CH₃ |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 168 | [M-H]⁺ |

| 154 | [M-CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura synthesis of this compound.

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Characterization Logic

The following diagram illustrates the logical flow of the characterization process to confirm the structure and purity of the synthesized this compound.

Caption: Logical workflow for the characterization of this compound.

References

A Theoretical and Computational Guide to 2-(o-Tolyl)pyridine: Molecular Structure, Vibrational, and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize 2-(o-Tolyl)pyridine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines the protocols for geometry optimization, vibrational frequency analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis. The presented data, while illustrative and based on established computational precedents for similar molecules, serves as a robust framework for understanding the structural, electronic, and reactive properties of this compound. This guide is intended to equip researchers with the foundational knowledge to conduct and interpret similar computational studies.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a tolyl group at the 2-position. The steric and electronic influence of the ortho-methyl group on the tolyl ring introduces significant conformational constraints and modulates the electronic properties of the pyridine moiety. These characteristics make it a valuable ligand in organometallic chemistry and a scaffold in drug discovery. Theoretical and computational chemistry provides a powerful, non-invasive means to elucidate the fundamental properties of such molecules at an atomic level.

Computational studies, particularly those employing Density Functional Theory (DFT), offer deep insights into molecular geometry, stability, vibrational modes, and electronic behavior.[1][2] This guide details the standard computational workflow for analyzing this compound, providing both the methodological protocols and illustrative data to facilitate a comprehensive understanding of its physicochemical properties.

Experimental Protocols: Computational Methodology

The following protocols describe a standard workflow for the theoretical and computational analysis of this compound. These methods are widely applied in computational chemistry for the study of organic molecules.[3][4]

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.

-

Software: Gaussian 16 suite of programs is a commonly used tool.

-

Method: Density Functional Theory (DFT) is selected for its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for organic molecules.[5]

-

Basis Set: The 6-311++G(d,p) basis set is employed. This Pople-style basis set provides a good description of electron distribution by including diffuse functions (++) for non-hydrogen and hydrogen atoms and polarization functions (d,p) for heavy atoms and hydrogen atoms, respectively.

-

Procedure: An initial structure of this compound is built using a molecular editor. This structure is then optimized without any symmetry constraints. The optimization process is complete when the forces acting on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) to achieve two primary goals.[6][7]

-

Confirmation of Minimum Energy: The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

-

Prediction of Spectra: The calculated harmonic vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Due to the approximations inherent in the theoretical model, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs.[8][9]

-

Procedure: The NBO analysis is performed on the optimized geometry using the NBO program integrated within the Gaussian software package.

-

Analysis: This method provides detailed information on:

-

Natural Atomic Charges: A more chemically intuitive picture of charge distribution compared to other methods like Mulliken population analysis.

-

Hybridization: The hybridization of atomic orbitals forming bonds.

-

Intramolecular Interactions: It quantifies the stabilization energy associated with delocalization effects, such as hyperconjugation, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.[9]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule.[10][11]

-

Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The spatial distribution of these orbitals is visualized to identify regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO).

-

Analysis:

-

HOMO Energy: Relates to the ability of the molecule to donate an electron (nucleophilicity).

-

LUMO Energy: Relates to the ability of the molecule to accept an electron (electrophilicity).[12]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.[11][13]

-

Data Presentation

Disclaimer: The quantitative data presented in the following tables are hypothetical and for illustrative purposes only. They are derived from established principles of computational chemistry and typical values observed for structurally similar molecules. This data serves as a representative example of the results that would be obtained from the protocols described above.

Table 1: Optimized Geometrical Parameters (Illustrative Data)

| Parameter | Bond/Angle | Value (Å / Degrees) |

| Bond Lengths | C(py)-C(tolyl) | 1.485 |

| C(py)-N | 1.338 | |

| C(tolyl)-C(CH3) | 1.510 | |

| Bond Angles | C(py)-C(py)-N | 123.5 |

| C(py)-C(py)-C(tolyl) | 118.0 | |

| C(py)-C(tolyl)-C(tolyl) | 121.0 | |

| Dihedral Angle | N-C(py)-C(tolyl)-C(tolyl) | 45.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative Data)

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3100 | Aromatic C-H stretching |

| 2920 - 2980 | Methyl C-H stretching |

| 1595 | Pyridine ring C=C and C=N stretching |

| 1475 | Toluene ring C=C stretching |

| 1430 | Methyl group asymmetric bending |

| 1030 | Pyridine ring breathing |

| 750 | C-H out-of-plane bending |

Table 3: Electronic Properties (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.85 eV |

| HOMO-LUMO Gap | 5.40 eV |

| Dipole Moment | 2.10 Debye |

Table 4: NBO Analysis Results (Illustrative Data)

| Atom | Natural Charge (e) |

| N(pyridine) | -0.550 |

| C2(pyridine) | +0.210 |

| C1'(tolyl) | -0.150 |

| C(methyl) | -0.220 |

| Donor NBO | Acceptor NBO |

| π(C5-C6) | π(C2-N) |

| LP(N) | σ(C2-C1') |

Visualization

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of workflows and conceptual relationships.

Conclusion

This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. The described methodologies, from geometry optimization and vibrational analysis to NBO and HOMO-LUMO analyses, provide a multi-faceted understanding of the molecule's properties. The illustrative data demonstrates how these computational tools can quantify key structural parameters, predict spectroscopic features, and elucidate electronic characteristics that govern reactivity. For researchers in drug development and materials science, applying these computational protocols can accelerate the design and characterization of novel molecules by providing predictive insights into their behavior at the atomic level.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. [2312.16375] Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives† [arxiv.org]

- 4. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 7. youtube.com [youtube.com]

- 8. NBO [cup.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

The Genesis of a Key Synthetic Intermediate: Unveiling the Synthesis of 2-(o-Tolyl)pyridine

This technical guide explores the core principles and a representative experimental protocol for the synthesis of 2-(o-Tolyl)pyridine, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The presented methodology is based on the copper-mediated cross-coupling of a 2-halopyridine with an organometallic tolyl reagent, a strategy that became viable with the advent of such reactions.

A Representative Synthetic Approach: Copper-Catalyzed Cross-Coupling

The synthesis of this compound can be effectively achieved through the reaction of a 2-halopyridine (such as 2-bromopyridine or 2-chloropyridine) with an o-tolyl-containing organometallic reagent in the presence of a copper catalyst. This approach is a variation of classical cross-coupling reactions that have been fundamental in synthetic organic chemistry for over a century.

The logical workflow for this synthesis is depicted below:

Caption: A generalized workflow for the synthesis of this compound via a copper-catalyzed cross-coupling reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on early cross-coupling methodologies.

Materials and Equipment:

-

2-Bromopyridine

-

o-Tolylmagnesium bromide (prepared in situ from o-bromotoluene and magnesium)

-

Copper(I) iodide (CuI)

-

Anhydrous toluene or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus or column chromatography setup

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of o-bromotoluene in the same anhydrous solvent is added dropwise to initiate the formation of o-tolylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.

-

Cross-Coupling Reaction: In a separate reaction vessel, 2-bromopyridine and a catalytic amount of copper(I) iodide are dissolved in an anhydrous solvent such as toluene or DMF. The freshly prepared o-tolylmagnesium bromide solution is then transferred to this mixture via cannula under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 2-arylpyridines using early cross-coupling methods. Yields can vary depending on the specific substrates, catalyst, and reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Bromopyridine | o-Tolylmagnesium bromide | CuI | Toluene | 110 | 12-24 | 60-75 |

| 2-Chloropyridine | o-Tolylmagnesium bromide | CuBr | DMF | 120-140 | 18-36 | 50-65 |

Signaling Pathways and Logical Relationships

While there are no specific "signaling pathways" in the context of this chemical synthesis, the logical relationship between the key components of the reaction can be visualized. The central event is the copper-catalyzed formation of a new carbon-carbon bond.

Caption: A simplified diagram illustrating the key steps in the copper-catalyzed cross-coupling reaction to form this compound.

Conclusion

The synthesis of this compound, while not pinpointed to a single discovery event in readily accessible literature, is firmly rooted in the foundational principles of early 20th-century organometallic chemistry. The adaptation of copper-catalyzed cross-coupling reactions provided a reliable and effective means to construct this important molecular scaffold. The methodologies described herein represent the core chemical principles that enabled the synthesis of a wide array of 2-arylpyridines, which continue to be of significant interest in contemporary chemical research and development. Modern advancements, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Negishi couplings), have further refined the synthesis of such compounds, offering milder conditions and broader functional group tolerance.[6][7] However, the fundamental bond formation strategy owes its legacy to the pioneering work in copper-mediated reactions.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Degradation Profile of 2-(o-Tolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of 2-(o-Tolyl)pyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a framework for its stability assessment based on the known chemical properties of its constituent pyridine and tolyl moieties. It details recommended experimental protocols for forced degradation studies, analytical methodologies for monitoring degradation and identifying byproducts, and potential degradation pathways. This guide serves as a foundational resource for researchers and professionals involved in the development and quality control of substances containing the this compound scaffold.

Introduction

This compound is a biaryl compound featuring a pyridine ring linked to a toluene ring at the ortho position. This structural motif is of interest in medicinal chemistry and materials science. Understanding the stability and degradation profile of this molecule is critical for its potential applications, particularly in the pharmaceutical industry, where stringent stability testing is a regulatory requirement to ensure safety and efficacy.[1][2][3] This guide will address the intrinsic stability of this compound and its likely behavior under various stress conditions.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate analytical methods and for predicting its behavior in different environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | [4][5] |

| Molecular Weight | 169.22 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid or solid | [6] |

| CAS Number | 10273-89-9 | [5][6] |

| IUPAC Name | 2-(2-methylphenyl)pyridine | [4][6] |

| Purity | ≥95-98% (commercially available) | [5][6] |

Proposed Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance.[1][2][3] The following experimental protocols are recommended for assessing the stability of this compound under various stress conditions.

Experimental Protocols

A systematic approach to forced degradation is necessary to cover a range of conditions that the molecule might encounter during its lifecycle.[7]

Table 2: Recommended Protocols for Forced Degradation Studies of this compound

| Stress Condition | Proposed Protocol |

| Acidic Hydrolysis | Dissolve this compound in a suitable organic solvent (e.g., methanol, acetonitrile) and treat with 0.1 M to 1 M hydrochloric acid. The mixture should be heated at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., up to 72 hours), with samples taken at various time points for analysis.[2] |

| Basic Hydrolysis | Dissolve this compound in a suitable organic solvent and treat with 0.1 M to 1 M sodium hydroxide. The mixture should be heated at a controlled temperature (e.g., 60-80 °C) for a defined period, with periodic sampling.[2] |

| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature. Samples should be collected and analyzed at different intervals. The study should be protected from light to prevent photo-oxidation.[1] |

| Thermal Degradation | Expose a solid sample of this compound to dry heat at a temperature above the accelerated stability testing conditions (e.g., 80-100 °C). The duration of exposure can vary, and samples should be analyzed for any degradation. |

| Photolytic Degradation | Expose a solution of this compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.[1] |

Experimental Workflow

The general workflow for conducting and analyzing forced degradation studies is depicted in the following diagram.

Caption: General workflow for forced degradation studies.

Analytical Methodologies

A validated stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products.

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability studies. Gas Chromatography (GC) can also be employed, particularly for volatile impurities.[8]

Table 3: Recommended Analytical Methods

| Technique | Details |

| HPLC-UV | A reverse-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. UV detection should be performed at a wavelength where this compound and its potential degradation products have significant absorbance. |

| LC-MS | Liquid Chromatography coupled with Mass Spectrometry is invaluable for the identification of degradation products by providing molecular weight and fragmentation information. |

| GC-MS | Gas Chromatography-Mass Spectrometry can be used for the analysis of volatile degradants and for providing complementary structural information.[8] |

| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy is a powerful tool for the definitive structural elucidation of isolated degradation products. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under different stress conditions.

Oxidative Degradation

The pyridine ring is generally stable to oxidation, but the tolyl group is susceptible. The methyl group can be oxidized to a carboxylic acid, forming 2-(pyridin-2-yl)benzoic acid. The pyridine nitrogen can also be oxidized to an N-oxide.

Photolytic Degradation

Aromatic systems can undergo rearrangements and dimerizations upon exposure to UV light. The C-C bond between the two rings could be a site of cleavage or rearrangement.

Hydrolytic and Thermal Degradation

Given the stability of the pyridine and benzene rings and the C-C bond linking them, this compound is expected to be relatively stable under hydrolytic and thermal stress. Significant degradation is not anticipated under mild acidic, basic, or thermal conditions. However, extreme conditions could lead to polymerization or charring.

The following diagram illustrates the potential degradation pathways.

Caption: Potential degradation pathways of this compound.

Conclusion

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. ijsdr.org [ijsdr.org]

- 4. This compound | C12H11N | CID 82510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 10273-89-9 [sigmaaldrich.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes: 2-(o-Tolyl)pyridine as a Ligand in Ruthenium-Catalyzed C-H Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transition metal-catalyzed C-H bond activation has become a cornerstone of modern organic synthesis, offering a more efficient and atom-economical alternative to traditional cross-coupling reactions.[1] Among various transition metals, ruthenium has emerged as a cost-effective and versatile catalyst for a wide range of C-H functionalization reactions, including arylation, alkenylation, and annulation.[1][2] The efficiency and selectivity of these transformations are often enhanced by the use of directing groups on the substrate and ancillary ligands on the metal center.

This document focuses on the application of 2-(o-Tolyl)pyridine as a highly effective bidentate N,C-type ligand in ruthenium-catalyzed C-H activation reactions. Notably, its use has been shown to significantly improve the efficiency of ketone-directed ortho-arylation, expanding the toolkit for catalyst and ligand optimization in C-H functionalization.[3]

Mechanism of Action

The proposed mechanism for ruthenium-catalyzed, this compound-assisted C-H activation typically involves a sequence of coordination, C-H metalation, transmetalation, and reductive elimination. In ketone-directed arylation, the catalytic cycle is believed to proceed as follows:

-

Catalyst Activation: The pre-catalyst, such as [RuH₂(CO)(PPh₃)₃], generates a catalytically active species.[3]

-

Coordination: The ketone substrate coordinates to the ruthenium center.

-

C-H Activation: An ortho C-H bond of the ketone's aryl group is activated, forming a five-membered ruthenacycle intermediate. This step is often reversible.[3][4]

-

Transmetalation: The ruthenacycle reacts with the arylating agent (e.g., an arylboronic acid ester), transferring the aryl group to the ruthenium center.[3]

-

Reductive Elimination: The newly formed C-C bond is created as the product is released from the ruthenium center, regenerating the active catalyst for the next cycle.[5]

The this compound ligand is thought to stabilize the ruthenium intermediates and promote the key steps of the catalytic cycle, leading to higher efficiency and yields.[3]

Caption: Proposed catalytic cycle for Ru-catalyzed ortho-arylation.

Application: Ketone-Directed Ortho-Arylation

The combination of a ruthenium catalyst and the this compound ligand has proven highly effective for the ortho-arylation of various aryl-alkyl ketones using arylboronic acid esters as the aryl source.[3] The methodology demonstrates good functional group tolerance on the arylboronic ester, though substitutions like -OMe and -CF₃ on the ketone's aromatic ring are not well tolerated.[3]

Quantitative Data Summary

The following table summarizes the yields obtained for the ortho-arylation of various ketone substrates, demonstrating the scope of the reaction.

| Entry | Ketone Substrate | Arylating Agent | Product | Yield (%)[3] |

| 1 | Acetophenone | Phenylboronic acid pinacol ester | 2-Phenylacetophenone | 76 |

| 2 | Propiophenone | Phenylboronic acid pinacol ester | 2-Phenylpropiophenone | 65 |

| 3 | 4'-Methylacetophenone | Phenylboronic acid pinacol ester | 2-Phenyl-4'-methylacetophenone | 72 |

| 4 | 4'-Fluoroacetophenone | Phenylboronic acid pinacol ester | 2-Phenyl-4'-fluoroacetophenone | 68 |

| 5 | 2-Acetylnaphthalene | Phenylboronic acid pinacol ester | 1-Phenyl-2-acetylnaphthalene | 56 |

| 6 | 2-Acetylthiophene | Phenylboronic acid pinacol ester | 3-Phenyl-2-acetylthiophene | 52 |

| 7 | Acetophenone | 4-Tolylboronic acid pinacol ester | 2-(p-Tolyl)acetophenone | 78 |

| 8 | Acetophenone | 4-Methoxyphenylboronic acid pinacol ester | 2-(4-Methoxyphenyl)acetophenone | 81 |

Reaction Conditions: Ketone (0.2 mmol), arylboronic acid ester (0.24 mmol), [RuH₂(CO)(PPh₃)₃] (5 mol%), this compound (10 mol%), in pinacolone (0.3 mL) at 120 °C for 16 h.[3]

Experimental Protocols

Materials and General Considerations

-

Catalyst: [RuH₂(CO)(PPh₃)₃] (CAS: 16994-32-8)

-

Ligand: this compound (CAS: 55328-90-0)

-

Solvent: Pinacolone (CAS: 75-97-8), anhydrous.

-

All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

-

Substrates and reagents should be of high purity. Arylboronic acid esters can be purchased or synthesized via standard methods.

Protocol: General Procedure for Ortho-Arylation of Acetophenone

This protocol provides a representative procedure for the reaction between acetophenone and phenylboronic acid pinacol ester.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [RuH₂(CO)(PPh₃)₃] (9.2 mg, 0.01 mmol, 5 mol%) and this compound (3.4 mg, 0.02 mmol, 10 mol%).

-

Addition of Reagents: Add acetophenone (24.0 mg, 0.2 mmol, 1.0 equiv.) and phenylboronic acid pinacol ester (49.0 mg, 0.24 mmol, 1.2 equiv.).

-

Solvent Addition: Add anhydrous pinacolone (0.3 mL) via syringe.

-

Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times.

-

Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 16 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel, eluting with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product, 2-phenylacetophenone.

-

Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General experimental workflow for Ru-catalyzed C-H arylation.

Conclusion

The use of this compound as an ancillary ligand significantly enhances the performance of ruthenium catalysts in C-H activation, particularly for the ortho-arylation of ketones.[3] This system offers a reliable and efficient method for constructing C-C bonds with good yields and a respectable substrate scope. The detailed protocols and mechanistic understanding provided herein serve as a practical guide for researchers in synthetic chemistry and drug development aiming to leverage this powerful catalytic tool for creating complex molecular architectures.

References

Application Notes and Protocols for 2-(o-Tolyl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction